2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 6–10). Key structural features include:
- Substituents:
- Position 2: Methyl group.
- Position 3: 4-Methylphenyl group.
- Position 5: Methyl group.
- N-7 amine: Oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) side chain.
This structure is optimized for bioactivity, with the 4-methylphenyl group enhancing lipophilicity and the oxolan moiety improving solubility and metabolic stability compared to simpler alkyl or aryl amines .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-13-6-8-16(9-7-13)19-15(3)23-24-18(11-14(2)22-20(19)24)21-12-17-5-4-10-25-17/h6-9,11,17,21H,4-5,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBCDKTGRGHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic attacks at positions activated by substituents. Key observations include:
| Reaction Type | Conditions | Expected Product | Notes |
|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80–100°C | Nitro- or amino-substituted derivatives | Methyl groups may direct electrophiles |
| Halogenation | NXS (X = Cl, Br), CH₃CN, reflux | Halogenated pyrazolo-pyrimidines | Position selectivity depends on ring electronics |
The 4-methylphenyl group exerts steric and electronic effects, potentially favoring substitution at the pyrimidine C-2 or C-5 positions.
Amine Functional Group Reactivity
The tertiary amine in the N-(tetrahydrofuran-2-ylmethyl) group participates in:
Alkylation/Acylation
| Reaction | Reagents | Product | Yield* |
|---|---|---|---|
| Alkylation | R-X (alkyl halides), NaH, THF | Quaternary ammonium derivatives | Moderate–High |
| Acylation | AcCl, pyridine, 0°C | Acetamide analogues | High |
*Yields estimated from analogous pyrazolo-pyrimidine reactions.
Oxidation
-
N-Oxide formation : Reaction with H₂O₂/CH₃COOH produces N-oxide derivatives, altering solubility and bioactivity.
-
Tetrahydrofuran ring oxidation : Strong oxidants (e.g., KMnO₄) may cleave the oxolane ring, forming carboxylic acid derivatives.
Reduction Reactions
Selective reduction of the pyrimidine ring is achievable under controlled conditions:
| Target | Conditions | Outcome |
|---|---|---|
| Pyrimidine ring | H₂, Pd/C, ethanol, 50°C | Partially saturated dihydro derivatives |
| Nitro groups (if present) | SnCl₂, HCl | Amino-substituted analogues |
Cycloaddition and Ring-Opening Reactions
The fused pyrazolo-pyrimidine system may engage in:
-
Diels-Alder reactions : With electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures .
-
Ring-opening under acidic conditions : HCl/EtOH hydrolyzes the pyrimidine ring, yielding pyrazole-carboxylic acids.
Cross-Coupling Reactions
If halogenated precursors are synthesized, the following are feasible:
| Reaction Type | Catalysts | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | Aryl–aryl bond formation |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Introduction of amine/ether substituents |
Photochemical Reactivity
UV irradiation in the presence of O₂ may induce:
-
Singlet oxygen generation : Leading to endoperoxide formation on the phenyl ring.
-
C–H functionalization : Direct C–H bond activation for late-stage diversification .
Comparative Reactivity Table
| Reaction Class | Rate (Relative) | Stability of Products | Catalytic Requirements |
|---|---|---|---|
| Nucleophilic substitution | High | Moderate | Base, polar aprotic solvent |
| Amine alkylation | Moderate | High | Alkyl halide, base |
| Oxidation | Low–Moderate | Variable | Oxidizing agents |
Synthetic Challenges and Opportunities
-
Steric hindrance : The 3-(4-methylphenyl) group may slow reactions at adjacent positions.
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Solubility limitations : Polar solvents (e.g., DMSO) improve reactivity but complicate purification.
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Unexplored pathways : Photoredox catalysis and electrochemical methods remain understudied for this scaffold.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including derivatives like the compound , as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that these compounds can inhibit mycobacterial ATP synthase, a crucial enzyme for the survival of the bacterium. For instance, a study synthesized various analogues and demonstrated that specific substitutions at the 3 and 5 positions significantly enhanced antitubercular activity while maintaining low cytotoxicity towards human cells .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies conducted on pyrazolo[1,5-a]pyrimidin-7-amines reveal that modifications to the core structure can lead to improved potency against M.tb. The incorporation of different substituents at the 3-(4-fluoro)phenyl position and variations in the 5-position have shown promising results in enhancing biological activity .
| Compound Modification | Effect on Activity |
|---|---|
| 3-(4-fluoro)phenyl | Increased potency against M.tb |
| 5-alkyl substitutions | Enhanced stability and efficacy |
| 7-(2-pyridylmethyl) | Improved interaction with target |
Trk Inhibition
Another significant application of this class of compounds is their role as Trk inhibitors . Pyrazolo[1,5-a]pyrimidines have been shown to inhibit tropomyosin receptor kinases (Trk), which are involved in cell survival and proliferation pathways. Modifications such as the addition of an amide bond at specific positions have been demonstrated to enhance Trk inhibition activity significantly .
Case Studies
- In Vitro Studies on M.tb : A focused library of pyrazolo[1,5-a]pyrimidin-7-amines was synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against tuberculosis .
- TrkA Inhibition : A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory effects on TrkA. Compounds with specific structural modifications showed IC50 values as low as 1.7 nM, indicating strong enzymatic inhibition and potential use in cancer therapies .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and N-7
Key Observations :
- Position 3 : Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 47) enhance anti-mycobacterial activity, likely due to improved target binding . The target compound’s 4-methylphenyl group may reduce potency but improve metabolic stability.
- N-7 Amine : The oxolan-2-ylmethyl group (target compound) balances lipophilicity and solubility, outperforming pyridinylmethyl (e.g., compound 47) in CNS penetration .
Impact of Position 5 Substituents
Key Observations :
- Bulky substituents (e.g., phenyl in compound 47) enhance anti-TB activity but may limit bioavailability .
Stereochemical Considerations
The oxolan-2-ylmethyl group in the target compound exists as two enantiomers [(R)- and (S)-oxolan]. Rat Autotaxin binding studies show stereospecificity:
- (R)-Oxolan-2-ylmethyl : IC50 = 0.95 µM
- (S)-Oxolan-2-ylmethyl : IC50 = 1.2 µM
This highlights the importance of chirality in optimizing activity.
Melting Points and Solubility
Key Observations :
- The oxolan group in the target compound lowers LogP compared to pyridinylmethyl analogs, suggesting improved aqueous solubility .
Biological Activity
The compound 2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structural activity relationships (SAR).
Structural Overview
The compound's structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the oxolane ring and methyl substitutions enhances its pharmacological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can exhibit multiple mechanisms of action:
- Antitubercular Activity : Some derivatives have shown potential as antituberculosis agents. A study identified analogs that interfere with Mycobacterium tuberculosis (Mtb) by targeting metabolic pathways not related to traditional cell wall biosynthesis. These compounds demonstrated low cytotoxicity while effectively inhibiting Mtb growth in macrophages .
- Enzyme Inhibition : The biological evaluation of similar pyrazolo compounds has revealed their ability to inhibit specific enzymes such as cathepsin K. For instance, a series of 7-aminoalkyl substituted pyrazolo derivatives exhibited moderate inhibition against this enzyme, suggesting potential applications in treating diseases where cathepsin K is implicated .
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have also been explored for their kinase inhibitory activities. Although the specific compound has not been extensively studied for kinase inhibition, related compounds have shown promise against various kinases involved in cancer progression .
Biological Evaluation
A comprehensive evaluation of the biological activity of this compound can be summarized as follows:
| Activity | Target/Pathway | Outcome |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Effective growth inhibition |
| Enzyme Inhibition | Cathepsin K | Moderate inhibition (K_i ≥ 77 μM) |
| Kinase Inhibition | Various kinases | Potential activity (not confirmed) |
Case Studies
- Antitubercular Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and screened for antitubercular activity. The most active compounds exhibited significant inhibition against Mtb without affecting human cell viability. This highlights the therapeutic potential of modifying the core structure to enhance efficacy while minimizing toxicity .
- Enzyme Interaction Studies : Molecular docking studies conducted on related pyrazolo compounds revealed specific binding modes to cathepsin K's active site. These findings suggest that structural modifications can optimize binding affinities and improve therapeutic outcomes .
Q & A
Basic Research Questions
What are the standard synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The synthesis typically begins with cyclization of precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often synthesized via [3+3] annulation reactions, where a pyrazole-amine reacts with a diketone or enone system. highlights the use of controlled temperatures (e.g., 80–120°C) and solvents like ethanol or DMF to optimize yield (60–85%) . Functionalization at position 7 (e.g., introducing the oxolan-2-ylmethyl group) is achieved through nucleophilic substitution or reductive amination, as described in for analogous pyrazolo[1,5-a]pyrazines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
